molecular formula C6H10Br2N2O2 B2712746 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide CAS No. 2490418-49-8

2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide

Cat. No.: B2712746
CAS No.: 2490418-49-8
M. Wt: 301.966
InChI Key: ORABEGDAWRMKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of an aminomethyl group at the second position, a hydroxy group at the third position, and a pyridinone ring The dihydrobromide form indicates that it is a salt formed with two equivalents of hydrobromic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-hydroxy-2-pyridinecarboxaldehyde and an amine source.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and an amine are reacted with the pyridinone ring.

    Formation of the Dihydrobromide Salt: The final step involves the reaction of the synthesized compound with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The pyridinone ring can be reduced to a piperidinone ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Formylmethyl)-3-hydroxy-1H-pyridin-4-one.

    Reduction: Formation of 2-(Aminomethyl)-3-hydroxy-1H-piperidin-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one: The parent compound without the dihydrobromide salt.

    2-(Aminomethyl)-3-hydroxy-1H-piperidin-4-one: A reduced form of the compound.

    2-(Aminomethyl)-3-hydroxy-1H-indole-4-one: A structurally similar compound with an indole ring.

Uniqueness

2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which can influence its solubility, stability, and biological activity compared to its analogs.

Properties

IUPAC Name

2-(aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.2BrH/c7-3-4-6(10)5(9)1-2-8-4;;/h1-2,10H,3,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORABEGDAWRMKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)O)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.